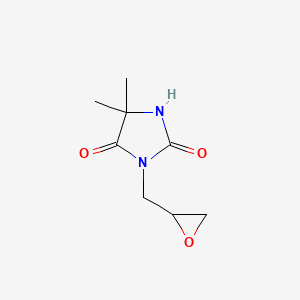

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is a derivative of imidazolidine-2,4-dione, featuring two methyl groups and an oxirane ring. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Diols are formed as major products.

Reduction: Alcohols are the primary products.

Substitution: Substituted imidazolidine derivatives are formed.

Applications De Recherche Scientifique

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of epoxy resins and as a curing agent for polymers.

Mécanisme D'action

The mechanism of action of 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione involves the reactivity of the oxirane ring. The ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, thereby exerting its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione

- 1,3-Diglycidyl-5,5-dimethylhydantoin

Uniqueness

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of a single oxirane ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds, making it valuable in various applications.

Activité Biologique

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione, also known as 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, is a compound with significant biological activity. It belongs to the class of hydantoins and has been investigated for its potential applications in pharmaceuticals, particularly in the development of antimicrobial agents.

- Molecular Formula : C11H16N2O4

- Molecular Weight : 240.26 g/mol

- CAS Number : 15336-81-9

- Appearance : White crystals

- Purity : >98%

- Melting Point : 175 - 180 °C

- Water Solubility : 0.1 g/ml

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In a study focusing on novel hydantoin derivatives, it was found that certain synthesized compounds exhibited significant antibacterial and antifungal activity against various pathogens.

Case Study: Antimicrobial Screening

The antimicrobial activity was evaluated against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated:

- Gram-Negative Bacteria :

- Pseudomonas aeruginosa: Minimum Inhibitory Concentration (MIC) = 0.25 μg/mL

- Klebsiella pneumoniae: MIC = 2 μg/mL

- Gram-Positive Bacteria :

- Enterococcus faecalis: MIC = 2 μg/mL

- Staphylococcus aureus: MIC not specified but noted for activity.

- Fungi :

- Candida albicans: MIC = 0.25 μg/mL

- Aspergillus fumigatus: MIC = 2 μg/mL

These findings suggest that the compound has a robust profile against several clinically relevant pathogens, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of cellular processes through its reactive epoxide groups. Molecular docking studies have shown favorable binding affinities to key bacterial enzymes, further supporting its role as a potential drug candidate .

Structure-Activity Relationship (SAR)

The structural features of the compound contribute significantly to its biological activity. The presence of the oxirane ring is crucial for its reactivity and interaction with biological targets. Studies have indicated that modifications in the imidazolidine core can enhance or diminish its antimicrobial properties .

Summary of Research Findings

Propriétés

IUPAC Name |

5,5-dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2)6(11)10(7(12)9-8)3-5-4-13-5/h5H,3-4H2,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFDGJKWRVBJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.